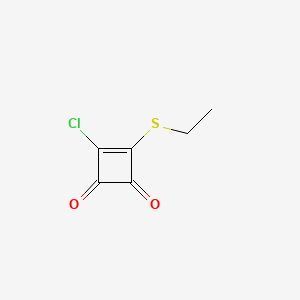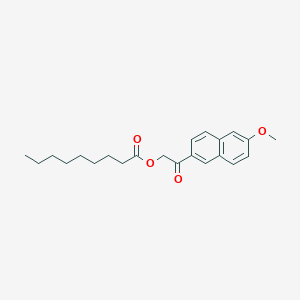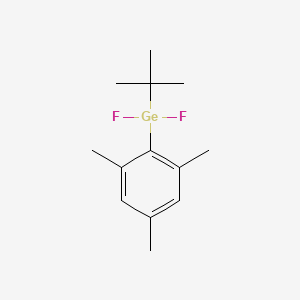![molecular formula C22H18O2 B14280131 2,2'-[1,2-Phenylenebis(methylene)]dibenzaldehyde CAS No. 126079-37-6](/img/structure/B14280131.png)
2,2'-[1,2-Phenylenebis(methylene)]dibenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[1,2-Phenylenebis(methylene)]dibenzaldehyde is a chemical compound that features two benzaldehyde groups connected by a 1,2-phenylenebis(methylene) linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,2-Phenylenebis(methylene)]dibenzaldehyde typically involves the reaction of benzaldehyde with a suitable 1,2-phenylenebis(methylene) precursor. One common method involves the use of a classical Schiff-base reaction, where benzaldehyde reacts with a diamine compound in the presence of an acid catalyst to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[1,2-Phenylenebis(methylene)]dibenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2,2’-[1,2-Phenylenebis(methylene)]dibenzoic acid.
Reduction: 2,2’-[1,2-Phenylenebis(methylene)]dibenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives, depending on the specific substituent introduced.
Applications De Recherche Scientifique
2,2’-[1,2-Phenylenebis(methylene)]dibenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 2,2’-[1,2-Phenylenebis(methylene)]dibenzaldehyde depends on its specific application. For example, as a fluorescent probe, it forms Schiff bases with primary amines, resulting in changes in fluorescence properties. This interaction can be used to detect the presence of specific biomolecules in biological samples .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-[1,3-Phenylenebis(methylene)]dibenzaldehyde: Similar structure but with a 1,3-phenylenebis(methylene) linker.
2,2’-[1,4-Phenylenebis(methylene)]dibenzaldehyde: Similar structure but with a 1,4-phenylenebis(methylene) linker.
Uniqueness
2,2’-[1,2-Phenylenebis(methylene)]dibenzaldehyde is unique due to the specific positioning of the methylene linkers on the 1,2-positions of the benzene ring. This structural arrangement can influence the compound’s reactivity and the types of interactions it can participate in, making it distinct from its 1,3- and 1,4-analogues .
Propriétés
Numéro CAS |
126079-37-6 |
|---|---|
Formule moléculaire |
C22H18O2 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
2-[[2-[(2-formylphenyl)methyl]phenyl]methyl]benzaldehyde |
InChI |
InChI=1S/C22H18O2/c23-15-21-11-5-3-9-19(21)13-17-7-1-2-8-18(17)14-20-10-4-6-12-22(20)16-24/h1-12,15-16H,13-14H2 |
Clé InChI |
ZYUXVGJPMUJXIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC2=CC=CC=C2C=O)CC3=CC=CC=C3C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene](/img/structure/B14280058.png)

![1,1',1'',1''',1''''-[{6-[(Undec-10-en-1-yl)oxy]benzene-1,2,3,4,5-pentayl}penta(ethyne-2,1-diyl)]pentakis(4-pentylbenzene)](/img/structure/B14280081.png)







![1,3,4-Oxadiazole, 2-(2-furanyl)-5-[4-(5-phenyl-2-oxazolyl)phenyl]-](/img/structure/B14280113.png)
![[2-(Bromomethyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate](/img/structure/B14280120.png)

![Butanoic acid, 4-[[4-(acetyloxy)phenyl]amino]-4-oxo-](/img/structure/B14280130.png)
